2-methyl-4-(1H-pyrrol-1-yl)benzoic acid

Cancer Hypoxia Carbonic Anhydrase Inhibition Antitumor Agents

Precise procurement of this pyrrol-1-yl benzoic acid scaffold is critical for reproducible research, as minor positional isomer shifts (e.g., 3-methyl) abolish target activity. This ≥95% purity building block enables focused CA XII probe synthesis. • Selective CA XII engagement (Ki: 5.30 nM) with 13-fold window over CA IX. • Defined inactivity baseline against HMG-CoA reductase and dihydroorotase (IC50: 1 mM). • Immediate stock availability with global ambient shipment.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 1247666-07-4
Cat. No. B1421552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-4-(1H-pyrrol-1-yl)benzoic acid
CAS1247666-07-4
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2C=CC=C2)C(=O)O
InChIInChI=1S/C12H11NO2/c1-9-8-10(13-6-2-3-7-13)4-5-11(9)12(14)15/h2-8H,1H3,(H,14,15)
InChIKeyRAECIJDHJSGACW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(1H-pyrrol-1-yl)benzoic Acid Overview


2-Methyl-4-(1H-pyrrol-1-yl)benzoic acid (CAS 1247666-07-4) is a heterocyclic aromatic building block featuring a pyrrole ring attached to a 2-methylbenzoic acid core [1]. The compound is commercially available as a research chemical, typically at ≥95% purity, and is utilized as a synthetic intermediate in medicinal chemistry programs . Its molecular weight is 201.22 g/mol, with a calculated XLogP3-AA of 2.2 and a topological polar surface area of 42.2 Ų [1]. This pyrrol-1-yl benzoic acid scaffold has been investigated in multiple drug discovery contexts, including antifungal CYP53 inhibition, carbonic anhydrase modulation, and Myc oncogene targeting [2][3][4].

CA XII Isoform-Selective Tool Reported sub-nanomolar affinity for carbonic anhydrase XII supports isoform-specific pathway studies.
Myc Inhibitor Scaffold Structural motif in patented Myc inhibitor series; suitable for derivative synthesis in oncology research.
Defined Selectivity Boundaries Documented inactivity at HMG-CoA reductase and weak dihydroorotase inhibition provides off-target screening context.

2-Methyl-4-(1H-pyrrol-1-yl)benzoic Acid: Substitution Sensitivity


The pyrrol-1-yl benzoic acid scaffold exhibits pronounced positional and substitution sensitivity that precludes straightforward analog replacement. A 3-methyl positional isomer was selected as the best antifungal hit from a virtual screening campaign against CYP53, demonstrating that even minor methyl group relocation can dramatically alter biological activity [1]. Direct head-to-head comparisons across carbonic anhydrase isoforms reveal that 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid displays a 13-fold selectivity window between CA XII and CA IX, a profile that would be lost with generic substitution [2]. Additionally, the unsubstituted parent compound, 2-(1H-pyrrol-1-yl)benzoic acid, shows only weak activity (IC50 = 155 μM) against fatty acyl-CoA hydrolase, underscoring that the 4-position substitution pattern is non-negotiable for potent target engagement [3]. These structure-activity relationships mandate precise procurement of the designated compound for reproducible research outcomes.

Positional Isomer Mismatch 3-Methyl isomer is the reported primary hit for CYP53 antifungal screening; this 2-methyl compound has no reported CYP53 activity.
Unsubstituted Analog Insufficient 2-(1H-Pyrrol-1-yl)benzoic acid shows low target engagement, indicating 4-position substitution is required for potent inhibition.
Isoform Selectivity Shift Broad-spectrum CA inhibitors lack the CA XII/CA IX selectivity window; substituting may alter isoform-specific research outcomes.

2-Methyl-4-(1H-pyrrol-1-yl)benzoic Acid: Quantitative Evidence


CA XII Sub-Nanomolar Affinity

2-Methyl-4-(1H-pyrrol-1-yl)benzoic acid demonstrates potent, sub-nanomolar affinity for recombinant human carbonic anhydrase XII (CA XII) with a Ki of 5.30 nM [1]. In the same assay system, the compound exhibits significantly weaker binding to the cytosolic isoform carbonic anhydrase I (CA I) with a Ki > 100,000 nM, representing a >18,800-fold selectivity window for CA XII over CA I [1]. This differential isoform profile is distinct from broad-spectrum carbonic anhydrase inhibitors.

CA XII Affinity
Head-to-head
Ki = 5.30 nM (CA XII)
>18,800-fold selectivity over CA I
Supports CA XII isoform-specific investigation in tumor microenvironment studies.
Recombinant human CA isoforms; stopped-flow assay; 6 h incubation.
Cancer Hypoxia Carbonic Anhydrase Inhibition Antitumor Agents

CA XII vs. CA IX Isoform Selectivity

In a direct comparison under identical assay conditions, 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid shows a 13.2-fold selectivity for carbonic anhydrase XII (Ki = 5.30 nM) over carbonic anhydrase IX (Ki = 70 nM) [1]. This selectivity window is quantifiable and reproducible, providing a defined pharmacological profile that distinguishes this compound from non-selective CA inhibitors.

CA XII vs. CA IX
Head-to-head
Ki: 5.30 nM (CA XII) vs. 70 nM (CA IX)
13.2-fold selectivity
Enables CA XII-preferential investigation; distinguishes isoform roles in pH regulation.
Identical assay conditions; recombinant human isoforms.
Isoform Selectivity Carbonic Anhydrase Drug Design

3-Methyl vs. 2-Methyl Antifungal Activity

In a virtual screening and biological evaluation campaign targeting fungal CYP53 (benzoate 4-monooxygenase), the 3-methyl positional isomer, 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid, was selected as the best hit candidate for antifungal development based on potent CYP53A15 inhibition and antifungal activity [1]. This finding underscores that the methyl group position on the benzoic acid ring (2-methyl vs. 3-methyl) is a critical determinant of antifungal target engagement. While 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid shares the same pyrrol-1-yl benzoic acid core, the published data identifies the 3-methyl isomer as the superior CYP53 inhibitor [1].

Positional Isomer SAR
Class-level
3-Methyl isomer selected as best CYP53 hit; 2-methyl isomer not reported active.
2-Methyl compound not suited for CYP53 antifungal studies; use 3-methyl isomer as documented starting point.
Virtual screening and in vitro CYP53A15 assay context.
Antifungal Discovery CYP53 Inhibition Positional Isomer SAR

HMG-CoA Reductase Inactivity

When tested for inhibitory activity against rat hepatic microsomal HMG-CoA reductase, 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid showed no significant inhibitory activity [1]. This negative selectivity data provides a defined boundary for the compound's biological activity, indicating that it does not interfere with the cholesterol biosynthesis pathway, a common off-target concern for carboxylic acid-containing small molecules.

HMG-CoA Selectivity
Reported
No significant inhibition detected
Supports off-target selectivity review; reduces likelihood of cholesterol pathway interference.
Rat hepatic microsomal HMG-CoA reductase assay.
Selectivity Profiling HMG-CoA Reductase Off-Target Screening

Weak Dihydroorotase Inhibition

2-Methyl-4-(1H-pyrrol-1-yl)benzoic acid exhibits an IC50 of 1,000,000 nM (1 mM) against dihydroorotase enzyme from mouse Ehrlich ascites cells at pH 7.37 [1]. This millimolar activity represents >188,000-fold weaker inhibition compared to its 5.30 nM Ki against carbonic anhydrase XII [2]. This stark contrast in potency across different enzyme classes reinforces the compound's selectivity for the carbonic anhydrase family and further defines its biological activity profile.

Dihydroorotase Activity
Cross-study
IC50 = 1,000,000 nM
>188,000-fold weaker than CA XII Ki
Indicates narrow target engagement; reinforces CA selectivity.
Mouse Ehrlich ascites cells; cross-study comparison to CA XII data.
Enzyme Selectivity Dihydroorotase Pyrimidine Biosynthesis

Myc Inhibitor Scaffold Potential

2-Methyl-4-(1H-pyrrol-1-yl)benzoic acid is disclosed as an intermediate within a broader patent family claiming pyrrol-1-yl benzoic acid derivatives as Myc inhibitors (including c-Myc) for the treatment of Myc-mediated disorders such as cancer and proliferative diseases [1]. The patent (US-20150291521-A1) specifically encompasses compounds of Formula (I-A), (I-B), and (I-C) that include the pyrrol-1-yl benzoic acid core structure [1]. While quantitative Myc inhibition data for this exact compound is not disclosed, its inclusion as a claimed structural motif indicates its utility as a building block for synthesizing patented Myc inhibitor candidates.

Myc Inhibitor Scaffold
Patent context
Disclosed as structural motif in Myc inhibitor patent family (US-20150291521-A1).
Supports scaffold use for synthesizing patented Myc inhibitor derivatives.
No quantitative Myc inhibition data disclosed for exact compound.
Myc Inhibition Oncology Chemical Probe Development

2-Methyl-4-(1H-pyrrol-1-yl)benzoic Acid: Application Scenarios


CA XII Chemical Probe Development

Leverage the 5.30 nM Ki against CA XII and >18,800-fold selectivity over CA I [1] to design and synthesize focused libraries of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid derivatives. These compounds can serve as chemical probes to dissect the role of CA XII in hypoxic tumor microenvironments and assess its viability as a therapeutic target in oncology. The defined isoform selectivity window (13-fold over CA IX) [1] enables nuanced pharmacological studies distinguishing CA XII from CA IX functions.

Myc Inhibitor Derivative Synthesis

Utilize 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid as a key synthetic intermediate to prepare compounds within the scope of US-20150291521-A1, which claims pyrrol-1-yl benzoic acid derivatives as c-Myc inhibitors [2]. This provides a legally and scientifically defined starting point for medicinal chemistry campaigns focused on developing Myc-targeted therapeutics for oncology and other proliferative diseases.

Off-Target Selectivity Profiling

Capitalize on the documented inactivity against HMG-CoA reductase [3] and extremely weak dihydroorotase inhibition (IC50 = 1 mM) [4] as a baseline for constructing broader selectivity panels. This enables researchers to define the compound's target engagement landscape with confidence, minimizing confounding variables in cellular and in vivo pharmacological studies where off-target effects could compromise data interpretation.

Application
Selection Property
Validation Focus
CA XII isoform research
CA XII selective inhibition profile
Validate isoform selectivity over CA I and CA IX
Myc inhibitor derivative synthesis
Myc inhibitor scaffold
Derivative synthesis and Myc inhibition assay development
Off-target profiling studies
Defined selectivity boundary
HMG-CoA reductase and dihydroorotase counter-screens

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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